
Methyl 4-(4-hexanoylphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-hexanoylphenyl)butanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(4-hexanoylphenyl)butanoate can be synthesized through the esterification of 4-(4-hexanoylphenyl)butanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(4-hexanoylphenyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-hexanoylphenyl)butanoic acid and methanol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Hydrolysis: 4-(4-hexanoylphenyl)butanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-hexanoylphenyl)butanoate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of methyl 4-(4-hexanoylphenyl)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical synthesis .
Comparación Con Compuestos Similares
Methyl 4-(4-methoxyphenyl)butanoate: Similar in structure but with a methoxy group instead of a hexanoyl group.
Methyl butanoate: A simpler ester with a shorter carbon chain.
Ethyl acetate: Another common ester used in various applications.
Uniqueness: Its structure allows for specific interactions and reactions that are not possible with simpler esters .
Propiedades
Número CAS |
162940-01-4 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
methyl 4-(4-hexanoylphenyl)butanoate |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-8-16(18)15-12-10-14(11-13-15)7-6-9-17(19)20-2/h10-13H,3-9H2,1-2H3 |
Clave InChI |
BQCGYHYROFHSAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=CC=C(C=C1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


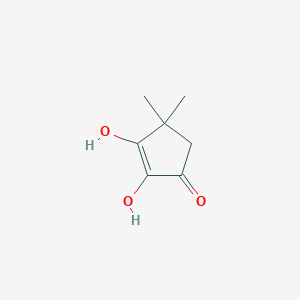
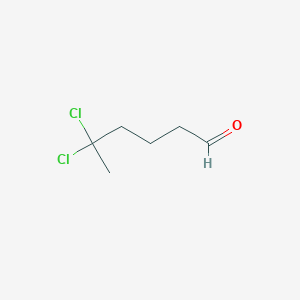
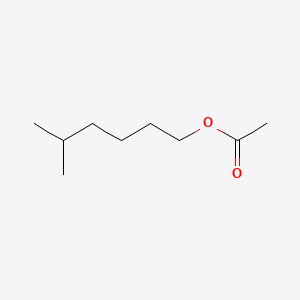
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
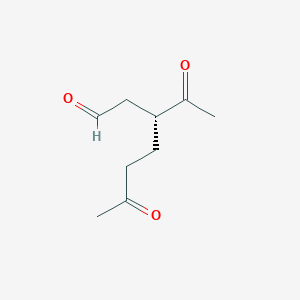
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
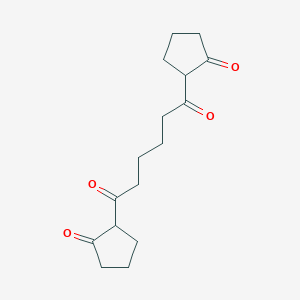
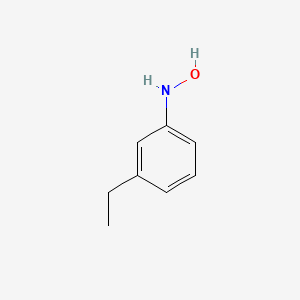


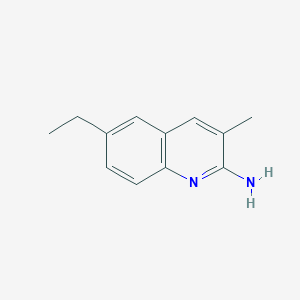
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
